molecular formula C17H22N4O6S B2391969 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060214-71-2

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2391969
CAS RN: 1060214-71-2
M. Wt: 410.45
InChI Key: VYXCUVNGHZAVJI-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O6S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-1-(Methylsulfonyl)Piperidine-3-Carboxamide and its derivatives exhibit significant interest due to their diverse biological activities. The compound is involved in various synthetic routes, producing N-Mannich bases that have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against several cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021). Similarly, other synthesized derivatives have been evaluated for their antibacterial potential, showcasing moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Biological Activities

The compound's core structure, particularly when modified into various derivatives, shows promising biological activities. This is evident in synthesized derivatives that have been evaluated for Alzheimer’s disease treatment, indicating potential as new drug candidates through enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018). Moreover, the incorporation of the 1,3,4-oxadiazole moiety into polymers for the removal of Co(II) and Ni(II) ions from aqueous solutions highlights its versatility and utility in environmental applications (Mansoori & Ghanbari, 2015).

Anticancer Potential

Derivatives of N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-1-(Methylsulfonyl)Piperidine-3-Carboxamide have shown anticancer properties, particularly in the context of breast cancer. The synthesis of specific derivatives aimed at evaluating them as anticancer agents demonstrates the compound’s importance in developing new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)12-5-4-8-21(10-12)28(3,23)24/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXCUVNGHZAVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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